molecular formula C23H22N4O4 B2632799 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide CAS No. 941876-41-1

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No. B2632799
CAS RN: 941876-41-1
M. Wt: 418.453
InChI Key: RYTFOAQVLOLVTA-UHFFFAOYSA-N
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Description

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview

The chemical compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide is part of the pyrazole and pyrazolopyrimidine families, which have been extensively researched for their varied applications in medicinal chemistry and organic synthesis. These compounds have shown a wide range of biological activities and are considered important templates for drug discovery and development. The sections below summarize their applications, focusing on their significance in scientific research, excluding information related to drug use, dosages, and side effects.

Pyrazole Heterocycles in Drug Discovery

Pyrazole moieties are recognized for their significant role in the development of biologically active compounds. They serve as crucial pharmacophores in medicinal chemistry due to their widespread biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Pyrazoles are utilized as synthons in organic synthesis, offering pathways to heterocyclic compounds with potential therapeutic applications. The synthesis involves condensation and cyclization steps under various conditions, highlighting the versatility of pyrazoles in generating bioactive molecules (A. M. Dar & Shamsuzzaman, 2015).

Pyrazolopyrimidines as Therapeutic Agents

Pyrazolo[1,5-a]pyrimidines are a subclass of pyrazoles that exhibit a broad spectrum of pharmacological effects. Their structure-activity relationship (SAR) studies have demonstrated significant potential in addressing various disease targets, including central nervous system (CNS) disorders, infectious diseases, and inflammation. This highlights the scaffold's utility in the development of novel therapeutic agents. The diversity in their biological activity underscores the potential of these compounds in drug discovery and the opportunity for medicinal chemists to explore this scaffold further (S. Cherukupalli et al., 2017).

Role in Neurodegenerative Disease Treatment

Compounds containing pyrazoline rings have been identified as promising agents for treating neurodegenerative diseases. They exhibit neuroprotective properties and have been explored for their effectiveness against Alzheimer's disease, Parkinson's disease, and psychiatric disorders. The review of their neuroprotective activities provides insights into the management of these diseases, showcasing the significance of pyrazolines in developing treatments for neurodegenerative conditions (M. Ahsan et al., 2022).

properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-3-31-18-9-7-16(8-10-18)20-14-21-23(29)26(11-12-27(21)25-20)15-22(28)24-17-5-4-6-19(13-17)30-2/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTFOAQVLOLVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide

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